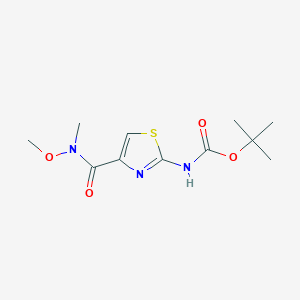
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate
Übersicht
Beschreibung
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is a chemical compound with a complex structure that includes a thiazole ring, a carbamate group, and a tert-butyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate typically involves multiple steps, including the formation of the thiazole ring and the introduction of the carbamate and tert-butyl ester groups. Common reagents used in these reactions include thionyl chloride, methanol, and tert-butyl chloroformate. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing groups, while reduction may produce a more hydrogenated molecule. Substitution reactions can result in a variety of products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique chemical properties may allow it to interact with specific molecular targets, making it a candidate for the development of new therapeutics.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring and carbamate group can form stable complexes with proteins and enzymes, modulating their activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
- tert-Butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl (4-(methoxy(methyl)carbamoyl)thiazol-2-yl)carbamate has a unique combination of functional groups that confer distinct chemical properties
Eigenschaften
Molekularformel |
C11H17N3O4S |
|---|---|
Molekulargewicht |
287.34 g/mol |
IUPAC-Name |
tert-butyl N-[4-[methoxy(methyl)carbamoyl]-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(16)13-9-12-7(6-19-9)8(15)14(4)17-5/h6H,1-5H3,(H,12,13,16) |
InChI-Schlüssel |
CNSOUSCIIHECDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C(=O)N(C)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














